molecular formula C11H10O2 B13595093 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde

5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13595093
M. Wt: 174.20 g/mol
InChI Key: XDITVDYIFICTMA-UHFFFAOYSA-N
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Description

5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H10O2 It is a derivative of benzaldehyde, featuring a methyl group at the 5-position and a prop-2-yn-1-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through the reaction of 5-methyl-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, scaled up for industrial use. This includes optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-Methyl-2-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 5-Methyl-2-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may act as a molecular probe that binds to specific targets through covalent modification. The alkyne group allows for click chemistry reactions, facilitating the attachment of various functional groups to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a methyl group and a prop-2-yn-1-yloxy group on the benzaldehyde core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-methyl-2-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C11H10O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h1,4-5,7-8H,6H2,2H3

InChI Key

XDITVDYIFICTMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC#C)C=O

Origin of Product

United States

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